molecular formula C12H15N B100086 6-Phenylhexanenitrile CAS No. 17777-31-0

6-Phenylhexanenitrile

Cat. No.: B100086
CAS No.: 17777-31-0
M. Wt: 173.25 g/mol
InChI Key: BSJKBXNHLQEFMG-UHFFFAOYSA-N
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Description

6-Phenylhexanenitrile: is an organic compound with the molecular formula C12H15N . It is a nitrile derivative, characterized by the presence of a phenyl group attached to a hexanenitrile chain.

Scientific Research Applications

6-Phenylhexanenitrile has several applications in scientific research:

Safety and Hazards

Sigma-Aldrich, a provider of 6-Phenylhexanenitrile, states that the product is sold “as-is” and makes no representation or warranty with respect to this product . This suggests that users should handle the compound with care and take necessary safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylhexanenitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with 1-bromohexane in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylhexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Phenylhexanenitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

  • 2-Phenylhexanenitrile
  • 2,2-Diphenylhexanenitrile
  • 3-Methyl-2-Phenylhexanenitrile
  • 6-Oxo-6-Phenylhexanal

Comparison: 6-Phenylhexanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

6-phenylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJKBXNHLQEFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440295
Record name 6-phenylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17777-31-0
Record name 6-phenylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 15.0 grams (0.0062 mole) of 1-methylsulfonyloxy-5-phenylpentane and 9.1 grams (0.190 mole) of sodium cyanide in 150 mL of N,N-dimethylformamide was heated at 50° C. to 55° C. for about 60 hours. After this time the reaction mixture was poured into 400 mL of water. The mixture was extracted with three 250 mL portions of diethyl ether. The combined extracts were then washed with three 200 mL portions of water and 200 mL of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 10.2 grams of 6-phenylhexanenitrile. The NMR spectrum was consistent with the proposed structure.
Quantity
15 g
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9.1 g
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150 mL
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400 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 50.0 g (.284 mole) of 6-bromocapronitrile in 550 ml of benzene was cooled to 5° C. and to this was added 77.3 g (.580 mole) of anhydrous aluminum chloride in portions over a 10 minute period. The ice bath was removed and the vigorously stirred mixture was warmed slowly to reflux. After 2 hours at reflux, the mixture was cooled to room temperature, then poured slowly into a mixture of 50 ml of concentrated hydrochloric acid and 250 ml of ice water. The layers were separated and the aqueous portion was extracted twice with 125 ml portions of ether. The combined organic extracts were washed with 100 ml of saturated sodium bicarbonate solution, 100 ml of saturated sodium chloride solution, then dried over sodium sulfate, filtered, and evaporated leaving 53 g of a crude red/brown oil. Distillation under reduced pressure afforded 42.4 g (86%) of the nitrile as a pale yellow oil, bp 136°-140° C./2.5 mm of Hg.
Quantity
50 g
Type
reactant
Reaction Step One
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550 mL
Type
reactant
Reaction Step One
Quantity
77.3 g
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reactant
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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